Thiazolo[5,4-b]pyridine

Catalog No.
S739034
CAS No.
273-84-7
M.F
C6H4N2S
M. Wt
136.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[5,4-b]pyridine

CAS Number

273-84-7

Product Name

Thiazolo[5,4-b]pyridine

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine

Molecular Formula

C6H4N2S

Molecular Weight

136.18 g/mol

InChI

InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H

InChI Key

WFIHKLWVLPBMIQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC=N2

Canonical SMILES

C1=CC2=C(N=C1)SC=N2

Kinase Inhibitors

One of the most promising applications of thiazolo[5,4-b]pyridine lies in its ability to inhibit kinases, enzymes crucial for various cellular processes. Studies have shown its potential in targeting specific kinases involved in various diseases, including:

  • Phosphoinositide 3-kinase (PI3K): Research has identified thiazolo[5,4-b]pyridine derivatives with potent PI3K inhibitory activity, particularly the PI3Kα isoform. These findings suggest their potential as therapeutic candidates for cancers driven by PI3K signaling [].
  • RAF kinase: Specific thiazolo[5,4-b]pyridine derivatives have been investigated for their ability to inhibit RAF kinase, a key player in the mitogen-activated protein kinase (MAPK) signaling pathway implicated in cancer development [].

Antibacterial and Antifungal Agents

The unique structure of thiazolo[5,4-b]pyridine also holds promise for developing novel antibacterial and antifungal agents. Studies have shown that certain derivatives exhibit antibacterial activity against various gram-positive and gram-negative bacteria []. Additionally, some derivatives have displayed antifungal activity against pathogenic fungi []. However, further research is needed to determine their efficacy and potential clinical applications.

Other Potential Applications

Beyond the aforementioned areas, thiazolo[5,4-b]pyridine derivatives are being explored for their potential applications in:

  • Developing novel materials: Due to their unique properties, these compounds are being investigated for their potential use in developing new materials with specific functionalities, such as organic light-emitting diodes (OLEDs) [].
  • Alzheimer's disease research: Some studies suggest that thiazolo[5,4-b]pyridine derivatives might possess neuroprotective properties, prompting further research for their potential role in Alzheimer's disease treatment.

Thiazolo[5,4-b]pyridine is a heterocyclic compound characterized by a fused thiazole and pyridine ring system. This compound features a five-membered thiazole ring attached to a pyridine ring, which contributes to its unique chemical properties. The structural formula can be represented as C₇H₅N₃S, indicating the presence of nitrogen and sulfur atoms that enhance its reactivity and biological activity. Thiazolo[5,4-b]pyridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

, including:

  • Cyclization Reactions: Depending on the functional groups present, it can undergo intramolecular cyclization to form fused ring systems .
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine ring can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazolo[5,4-b]pyridine derivatives via condensation mechanisms.

Thiazolo[5,4-b]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Properties: Some derivatives have shown significant cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .
  • Enzyme Inhibition: Compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to cancer progression .
  • Antimicrobial Activity: Certain derivatives demonstrate effectiveness against bacterial and fungal pathogens.
  • Neuropharmacological Effects: Some thiazolo[5,4-b]pyridine compounds have been studied for their potential as H3 receptor antagonists.

The synthesis of thiazolo[5,4-b]pyridine can be achieved through several methods:

  • One-Step Synthesis: A straightforward method involves the reaction between chloronitropyridines and thioamides or thioureas. This method allows for the rapid generation of various derivatives with different substituents at the 2-position of the thiazole ring .
  • Multi-Step Synthetic Pathways: More complex derivatives can be synthesized through multi-step processes involving several reagents and conditions. For instance, reactions with dithio esters containing carbamoyl groups yield [1,3]thiazolo[5,4-b]pyridine-2-carboxamides .
  • Green Chemistry Approaches: Recent studies have explored the use of eco-friendly solvents like sabinene for synthesizing thiazolo[5,4-b]pyridines via thermal or microwave activation. These methods not only improve yields but also reduce environmental impact .

Thiazolo[5,4-b]pyridine and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, they are being explored as potential drug candidates for treating cancer, infections, and neurodegenerative diseases.
  • Material Science: Some derivatives are investigated for their properties in organic electronics and photonic devices.
  • Agricultural Chemistry: Certain compounds may have applications as agrochemicals due to their antimicrobial properties.

Studies have shown that thiazolo[5,4-b]pyridine interacts with various biological targets:

  • Binding Studies: Docking analyses reveal that these compounds bind effectively to enzyme active sites, influencing their activity. For instance, the interaction with phosphoinositide 3-kinase is mediated through key hydrogen bonds formed by the heterocyclic core .
  • Structure-Activity Relationship Studies: Investigations into how modifications on the thiazolo[5,4-b]pyridine structure affect biological activity provide insights into optimizing these compounds for enhanced efficacy.

Several compounds share structural similarities with thiazolo[5,4-b]pyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Thiazolo[4,5-d]pyrimidineFused thiazole-pyrimidineKnown for its antiviral properties
Thiazolo[3,2-a]pyrimidineFused thiazole-pyrimidineExhibits anti-inflammatory activity
ThiazolopyridineThiazole fused with pyridineBroad spectrum of biological activities
BenzothiazoleBenzene fused with thiazoleCommonly used in pharmaceuticals

Thiazolo[5,4-b]pyridine is unique due to its specific arrangement of nitrogen and sulfur atoms within its structure that enhances its reactivity and biological profile compared to these similar compounds.

XLogP3

1.6

Wikipedia

[1,3]Thiazolo[5,4-b]pyridine

Dates

Modify: 2023-08-15

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